REACTION_CXSMILES
|
CN(C(ON1N=N[C:11]2[CH:12]=[CH:13][CH:14]=[N:15][C:10]1=2)=[N+](C)C)C.[F:18][P-](F)(F)(F)(F)F.[CH3:25][O:26][C:27]1[CH:28]=CC(NS(C)(=O)=O)=C(C=1)C(O)=O.C(N(CC)CC)C.[OH2:48]>CN(C=O)C>[NH2:15][C:10]1[C:11]([F:18])=[CH:12][CH:13]=[CH:14][C:28]=1[C:27]([O:26][CH3:25])=[O:48] |f:0.1|
|
Name
|
|
Quantity
|
230.1 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
5-methoxy-2-(methylsulfonamido)benzoic acid
|
Quantity
|
129.2 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C(=O)O)C1)NS(=O)(=O)C
|
Name
|
intermediate 9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C(=O)O)C1)NS(=O)(=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
intermediate 6
|
Quantity
|
128.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After 15 min of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 18 hours under argon
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 40 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 80 mL Brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a residue
|
Type
|
CUSTOM
|
Details
|
Product was purified by silica gel column chromatography (0-10% Methanol in Dichloromethane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |